molecular formula C12H16BrNO3 B1444816 4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide CAS No. 1458102-29-8

4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide

Cat. No.: B1444816
CAS No.: 1458102-29-8
M. Wt: 302.16 g/mol
InChI Key: UNROPCANOMZLJG-UHFFFAOYSA-N
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Description

4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide is an organic compound that features a bromophenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide typically involves the reaction of 4-bromophenol with an appropriate butanamide derivative. One common method includes the use of 4-bromophenol and N-methoxy-N-methylbutanamide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be implemented to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the butanamide moiety can form hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenol
  • 4-bromoanisole
  • 4-bromophenoxyacetic acid

Uniqueness

4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide is unique due to its combination of a bromophenoxy group and a butanamide backbone. This structure imparts specific chemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which can enhance its interactions with biological targets compared to similar compounds .

Properties

IUPAC Name

4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-14(16-2)12(15)4-3-9-17-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNROPCANOMZLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCCOC1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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